8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol
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Overview
Description
8-Chloro-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphoryl chloride (POCl3) to form the triazolopyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one derivatives, which may have enhanced biological activity .
Scientific Research Applications
8-Chloro-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly as a c-Met kinase inhibitor. Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines.
Antimicrobial Research: The compound and its derivatives are also explored for their antimicrobial properties, including activity against bacterial and fungal pathogens.
Chemical Biology: It serves as a valuable scaffold for the development of new chemical probes and bioactive molecules.
Mechanism of Action
The mechanism of action of 8-Chloro-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-1,2,4-triazolo[4,3-a]pyrazine: This compound shares a similar core structure but lacks the ketone group at the 3-position.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: Various derivatives with different substituents at the 8-position or other positions on the ring system.
Uniqueness
8-Chloro-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom and the ketone group at the 3-position contribute to its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
8-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-4-8-9-5(11)10(4)2-1-7-3/h1-2H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPKGUHZJJHWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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